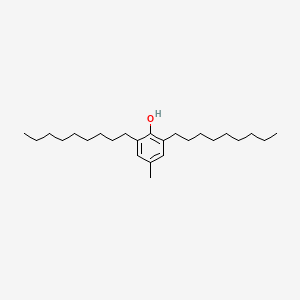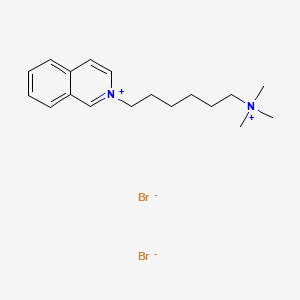
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is a quaternary ammonium compound that belongs to the isoquinolinium family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and various industrial applications. The compound’s structure includes an isoquinolinium core with a 6-(trimethylammonio)hexyl side chain, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with 6-bromohexyltrimethylammonium bromide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Isoquinolinium N-oxide derivatives.
Reduction: Isoquinolinium derivatives with reduced side chains.
Substitution: Isoquinolinium salts with different anions depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Wirkmechanismus
The mechanism of action of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to interact with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or inhibition of cellular processes. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound with a simpler structure and different biological activities.
Quaternary Ammonium Compounds: A broad class of compounds with similar structural features but varying side chains and functional groups.
Benzylisoquinolinium Compounds: Similar in structure but with a benzyl group instead of the 6-(trimethylammonio)hexyl side chain.
Uniqueness
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is unique due to its specific side chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64059-43-4 |
|---|---|
Molekularformel |
C18H28Br2N2 |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
6-isoquinolin-2-ium-2-ylhexyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C18H28N2.2BrH/c1-20(2,3)15-9-5-4-8-13-19-14-12-17-10-6-7-11-18(17)16-19;;/h6-7,10-12,14,16H,4-5,8-9,13,15H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
CQCCIWUTQBJFPB-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


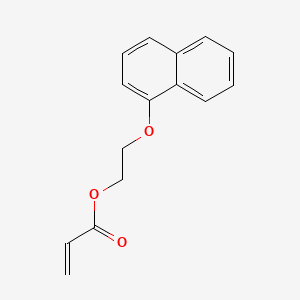
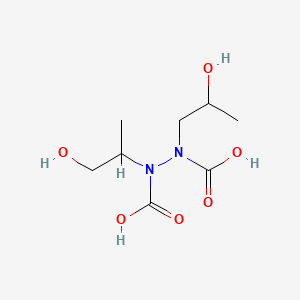
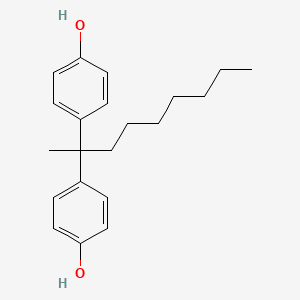
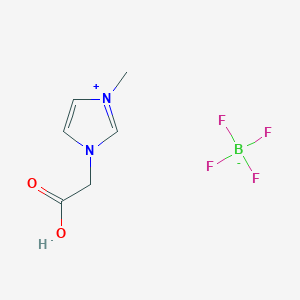

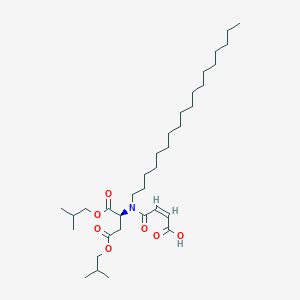
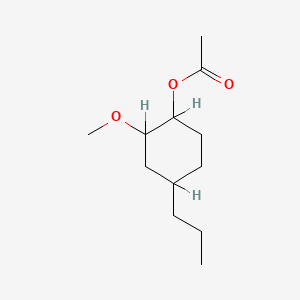

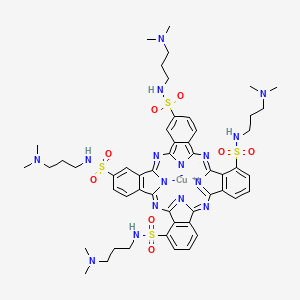
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)



